VER-155008

Hsp70 inhibition Selectivity profiling Chemical probe validation

VER-155008 is ideal for oncology researchers needing an HSP70-specific probe. It potentiates apoptosis with Hsp90 inhibitors in HCT116 cells and induces caspase-3/7 in BT474 cells. Key for distinguishing HSP70 roles without confounding HSP90 inhibition. Not a substitute for PES-Cl or MKT-077.

Molecular Formula C25H23Cl2N7O4
Molecular Weight 556.4 g/mol
CAS No. 1134156-31-2
Cat. No. B1683810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVER-155008
CAS1134156-31-2
SynonymsVER 155008
VER-155008
VER155008
Molecular FormulaC25H23Cl2N7O4
Molecular Weight556.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N
InChIInChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1
InChIKeyZXGGCBQORXDVTE-UMCMBGNQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VER-155008 (CAS 1134156-31-2): ATP-Competitive Hsp70 Family Inhibitor with Defined Selectivity Profile


VER-155008 is an adenosine-derived small molecule that acts as an ATP-competitive inhibitor of the heat shock protein 70 (Hsp70) family, binding to the nucleotide-binding domain (NBD) and arresting it in a half-open conformation to prevent allosteric control between the NBD and substrate-binding domain (SBD) [2]. In cell-free assays, VER-155008 inhibits Hsp70 with an IC₅₀ of 0.5 μM and exhibits >100-fold selectivity over Hsp90 (IC₅₀ >200 μM), while also inhibiting the cognate chaperones Hsc70 (IC₅₀ = 2.6 μM) and Grp78/BiP (IC₅₀ = 2.6 μM; Kd = 0.3 μM for Hsp70) [1]. This selectivity profile is foundational to its utility as a chemical probe for dissecting Hsp70-specific biology without confounding Hsp90 inhibition.

Why Hsp70 Inhibitors Are Not Interchangeable: VER-155008's Distinct Mechanism and Phenotypic Signature


Hsp70 inhibitors exhibit distinct mechanisms of action—ATP-competitive NBD binding (VER-155008) versus allosteric modulation (JG-98, YK-5) versus SBD interaction (PES-Cl)—leading to divergent phenotypic outcomes in cancer cells [1]. A direct comparative study of VER-155008, PES-Cl, and MKT-077 revealed that while all three compounds inhibit autophagy and reduce Hsp90 client protein levels, only PES-Cl inhibits the anaphase-promoting complex/cyclosome (APC/C) and induces G₂/M arrest, demonstrating that these inhibitors are not functionally equivalent [2]. Furthermore, VER-155008's combination synergies differ markedly from those of allosteric inhibitors like YK-5 when paired with HSF1 inhibitors, underscoring that substitution without mechanistic validation risks confounding experimental outcomes [3].

VER-155008 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Hsp70 Family Potency and >100-Fold Selectivity Over Hsp90

VER-155008 demonstrates sub-micromolar potency against Hsp70 (IC₅₀ = 0.5 μM; Kd = 0.3 μM) and >100-fold selectivity over Hsp90 (IC₅₀ >200 μM) in cell-free assays [1]. In contrast, the allosteric inhibitor JG-98 lacks direct Hsp70 ATPase inhibition data in comparable assays; its reported activity is limited to disruption of Hsp70-Bag3 protein-protein interactions (IC₅₀ = 1.6 ± 0.3 μM) . MKT-077, another comparator, inhibits Hsp70 but also exhibits potent telomerase inhibition (IC₅₀ = 5 μM), introducing potential off-target effects not observed with VER-155008 .

Hsp70 inhibition Selectivity profiling Chemical probe validation

Differential Effects on Cell Cycle Arrest and APC/C Inhibition: VER-155008 vs. PES-Cl

In a direct head-to-head comparison of three Hsp70 inhibitors (VER-155008, PES-Cl, MKT-077) in A375 melanoma and H1299 lung adenocarcinoma cells, only PES-Cl inhibited the anaphase-promoting complex/cyclosome (APC/C) and induced G₂/M cell cycle arrest; VER-155008 and MKT-077 failed to inhibit APC/C activity despite exhibiting comparable cytotoxicity (IC₅₀ values in the low micromolar range) [1]. This functional divergence is attributed to VER-155008's ATP-competitive NBD binding mechanism, which does not disrupt the Hsp70-co-chaperone interactions required for APC/C activation, whereas PES-Cl binds to the SBD and disrupts critical protein-protein interactions [2].

Cell cycle regulation APC/C activity Phenotypic screening

Synergistic Potential with HSF1 Inhibitors: VER-155008 vs. Allosteric Inhibitor YK-5

When combined with the HSF1 inhibitor DTHIB in colorectal cancer (CRC) cells, VER-155008 and the allosteric Hsp70 inhibitor YK-5 both demonstrated strong synergistic effects (combination index <0.5, ZIP score >10), leading to decreased cell survival and increased apoptosis [1]. However, the mechanistic basis differs: VER-155008 acts as an ATP-competitive inhibitor, while YK-5 binds to an allosteric pocket distinct from the ATP-binding site [2]. This difference in binding mode may influence the compound's behavior in combination regimens and its susceptibility to resistance mechanisms.

Combination therapy HSF1 inhibition Colorectal cancer

In Vivo Pharmacokinetic Limitations: VER-155008 Exhibits Rapid Clearance and Sub-Therapeutic Tumor Levels

In HCT116 tumor-bearing mice, VER-155008 administered intravenously at 25 or 40 mg/kg demonstrated rapid metabolism and clearance, resulting in tumor levels below the predicted pharmacologically active concentration [1]. This pharmacokinetic profile contrasts with MKT-077, which exhibits higher aqueous solubility (>200 mg/mL) and has shown tumor growth inhibition in xenograft models, albeit with dose-limiting toxicity . JG-98, an allosteric inhibitor, has demonstrated in vivo efficacy in breast cancer models, though head-to-head PK comparisons with VER-155008 are lacking .

In vivo pharmacokinetics Tumor exposure Metabolic stability

VER-155008 Optimal Use Cases: Where This Hsp70 Inhibitor Delivers Definitive Value


In Vitro Target Validation and Mechanistic Studies Requiring Clean Hsp70 Inhibition Without Hsp90 Confounding

VER-155008's >100-fold selectivity over Hsp90 makes it the inhibitor of choice for experiments aimed at dissecting Hsp70-specific functions in cellular models, particularly when Hsp90 inhibition would confound interpretation [1]. Its well-characterized ATP-competitive mechanism and defined binding mode (NBD half-open conformation arrest) provide a robust chemical tool for probing Hsp70 allostery and chaperone cycle dynamics [2].

Cell Cycle Studies Where APC/C Activity and G₂/M Arrest Must Be Excluded

Unlike PES-Cl, VER-155008 does not inhibit the anaphase-promoting complex/cyclosome (APC/C) or induce G₂/M cell cycle arrest, as demonstrated in direct comparative studies [1]. This makes VER-155008 the preferred Hsp70 inhibitor for researchers investigating cell cycle-independent roles of Hsp70 or when G₂/M arrest would be an unwanted confounding variable.

Combination Therapy Screening with HSF1 Inhibitors in Colorectal Cancer Models

VER-155008 exhibits strong synergistic effects (combination index <0.5, ZIP score >10) when combined with HSF1 inhibitors like DTHIB in colorectal cancer cells, leading to enhanced apoptosis and decreased cell survival [1]. This defined synergy profile positions VER-155008 as a reference compound for exploring Hsp70-HSF1 axis targeting in CRC and potentially other malignancies.

In Vitro Studies in Breast and Colon Cancer Cell Lines Where GI₅₀ Values Are Established

VER-155008 has well-characterized anti-proliferative activity in human breast and colon cancer cell lines, with GI₅₀ values ranging from 5.3–14.4 μM [1]. This established cytotoxicity profile provides a reliable benchmark for in vitro studies and facilitates comparison with novel Hsp70 inhibitors in these specific cancer types.

Technical Documentation Hub

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